molecular formula C4H9O7P B1195075 D-Erythrose 4-phosphate CAS No. 585-18-2

D-Erythrose 4-phosphate

Cat. No. B1195075
CAS RN: 585-18-2
M. Wt: 200.08 g/mol
InChI Key: NGHMDNPXVRFFGS-IUYQGCFVSA-N
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Description

Synthesis Analysis

The synthesis of D-erythrose 4-phosphate involves the phosphorylation of a suitable blocked derivative of D-erythrose, leading to D-erythrose 4-phosphate dimethyl acetal, which is obtained by mild acid hydrolysis of the acetal. Another notable synthesis method is the one-step synthesis through the lead tetraacetate oxidation of D-glucose 6-phosphate (Ballou, 1963).

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) studies reveal that a concentrated aqueous solution of D-erythrose 4-phosphate consists of an equilibrium mixture of the monomeric aldehyde and hydrated aldehyde forms, alongside three major dimeric forms. These dimers have been identified as asymmetrically substituted 1,3-dioxane and 1,3-dioxolane structures, providing detailed insights into its molecular configuration (Duke, Macleod, & Williams, 1981).

Chemical Reactions and Properties

D-Erythrose 4-phosphate is susceptible to enzymatic reactions, such as condensation with dihydroxyacetone phosphate in the presence of rabbit muscle aldolase to yield sedoheptulose diphosphate and with phosphoenolypyruvate in the presence of enzymes from Escherichia coli to yield dehydroshikimic acid. Its chemical reactivity underscores its role in biosynthetic pathways (Ballou, 1963).

Physical Properties Analysis

The physical properties of D-erythrose 4-phosphate, such as its sensitivity to acid and base treatment, have been characterized. For example, it undergoes hydrolysis with the formation of inorganic phosphate in acidic conditions and rapid but incomplete elimination of phosphate under alkaline conditions (Ballou, 1963).

Chemical Properties Analysis

The chemical properties of D-erythrose 4-phosphate include its oxidation by D-glyceraldehyde 3-phosphate dehydrogenase and rapid condensation reactions under enzymatic conditions. These properties are critical for its participation in metabolic pathways, demonstrating its biochemical significance (Ballou, 1963).

Scientific Research Applications

  • Preparation and Properties : D-Erythrose 4-phosphate can be prepared by phosphorylating D-erythrose, leading to its dimethyl acetal form and obtained in its free form via mild acid hydrolysis. Its sensitivity to acid and alkaline conditions and its oxidation properties have been detailed (Ballou, 1963).

  • Metabolism in Microorganisms : It plays a role in the metabolism of microorganisms, including its utilization by mammalian liver slices and as an intermediate in the pentose phosphate pathway and shikimic acid biosynthesis (Hiatt & Horecker, 1956).

  • Biosynthesis Studies : In Methanocaldococcus jannaschii, research has demonstrated the absence of D-Erythrose 4-phosphate in the pentose phosphate pathway, suggesting alternative metabolic pathways (Grochowski, Xu, & White, 2005).

  • Enzymatic Studies : Studies have characterized enzymes that catalyze the isomerization and epimerization of D-erythrose 4-phosphate, providing insights into its biochemical transformations (Terada et al., 1985).

  • Regulation of the MEP Pathway in Plants : D-Erythrose 4-phosphate is involved in the methyl-D-erythritol 4-phosphate pathway in plants, important for the biosynthesis of natural compounds and potential target for herbicides and antimicrobial drugs (Cordoba, Salmi, & León, 2009).

  • Synthesis and Assay Methods : Various methods for the synthesis and assay of D-Erythrose 4-phosphate have been developed, contributing to its study in biochemical and enzymatic processes (Baxter, Perlin, & Simpson, 1959).

properties

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHMDNPXVRFFGS-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Erythrose 4-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-Erythrose 4-phosphate

CAS RN

585-18-2
Record name Erythrose, 4-phosphate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Erythrose 4-phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-erythrose 4-phosphate
Source DrugBank
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Record name ERYTHROSE 4-PHOSPHATE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2156QF7O8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Erythrose 4-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,930
Citations
T Barbier, F Collard, A Zúñiga-Ripa… - Proceedings of the …, 2014 - National Acad Sciences
… Although described previously as feeding glycolysis via dihydroxyacetone-phosphate, we show here that erythritol is actually converted into D-erythrose-4-phosphate through a hitherto …
Number of citations: 54 www.pnas.org
C Naula, VP Alibu, JM Brock, NJ Veitch… - Journal of biochemical …, 2008 - Elsevier
… mexicana transketolase) that converts d-fructose 6-phosphate to d-erythrose 4-phosphate. d-Erythrose 4-phosphate can then be converted to 4-phosphate d-erythronate using erythrose…
Number of citations: 22 www.sciencedirect.com
T TERADA, H MUKAE, K OHASHI… - European journal of …, 1985 - Wiley Online Library
… The enzyme which catalyzes the conversion of D-erythrose 4-phosphate to D-erythrulose 4-… catalyzing both isomerization and epimerization of D-erythrose 4-phosphate (Ery4P) to D-…
Number of citations: 15 febs.onlinelibrary.wiley.com
K OHASHI, T TERADA, T KOHNO… - European journal of …, 1984 - Wiley Online Library
… and epimerization of D-erythrose 4-phosphate to D-… erythrulose 4-phosphate and Derythrose 4-phosphate. At the equilibrium… of D-erythrose and D-erythrose 4-phosphate (Ery4P) to their …
Number of citations: 11 febs.onlinelibrary.wiley.com
S Hosomi, N Nakai, J Kogita, T Terada… - Biochemical …, 1986 - portlandpress.com
… epimerization of D-erythrose 4-phosphate (… D-Erythrose-4-phosphate isomerase is a bifunctional enzyme that catalyses the isomerization and epimerization of D-erythrose 4-phosphate (…
Number of citations: 4 portlandpress.com
JF Williams, PF Blackmore, CC Duke… - International Journal of …, 1980 - Elsevier
Erythrose-4-phosphate has an important role in the reactions of the non-oxidative pentose phosphate pathway (Horecker et al., 1954), in the path of carbon in photosynthesis (Bassham …
Number of citations: 36 www.sciencedirect.com
CE Ballou, HOL Fischer… - Journal of the American …, 1955 - ACS Publications
… be converted readily into Derythrose 4-phosphate, a compound implicated in many … of carbohydrates is D-erythrose 4-phosphate. This sugar phosphate has been suggested as one …
Number of citations: 93 pubs.acs.org
JN Baxter, AS Perlin, FJ Simpson - Canadian Journal of …, 1959 - cdnsciencepub.com
… in cold aceticpropionic acid produces D-erythrose 4-phosphate co~ltami~lated with a small … I'he stability of D-erythrose 4-phosphate ilnder a variety of conditioiis was also examined. …
Number of citations: 32 cdnsciencepub.com
J Guo, JW Frost - Journal of the American Chemical Society, 2002 - ACS Publications
… d-erythrose 4-phosphate has been proposed to undergo a transamination reaction resulting in formation of 1-deoxy-1-imino-d-erythrose 4-phosphate… -1-imino-d-erythrose 4-phosphate. …
Number of citations: 50 pubs.acs.org
AS Sieben, AS Perlin… - Canadian Journal of …, 1966 - cdnsciencepub.com
… acid yields a preparation containing 0.77 mmole of D-erythrose 4-phosphate and 0.20 mmole of unoxidized glucose 6-phosphate. The D-erythrose 4-phosphate is separated from the D-…
Number of citations: 63 cdnsciencepub.com

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